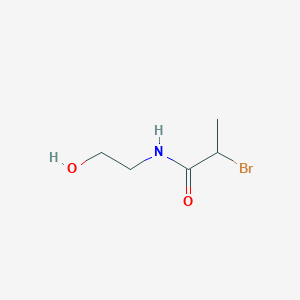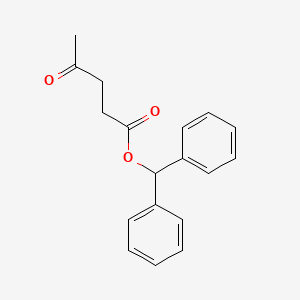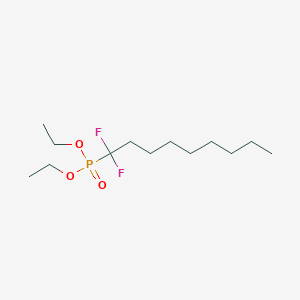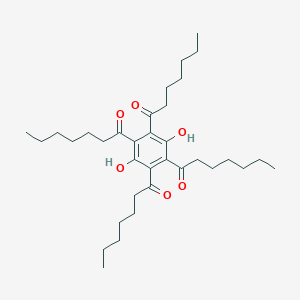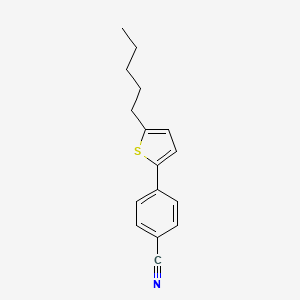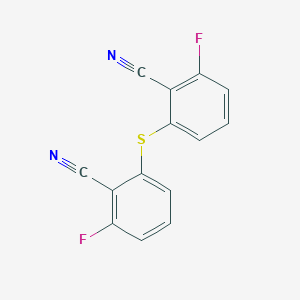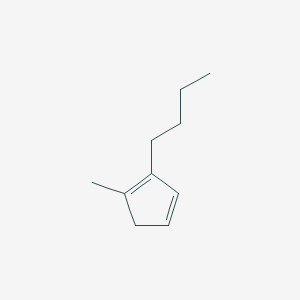
2-Butyl-1-methylcyclopenta-1,3-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butyl-1-methylcyclopenta-1,3-diene is an organic compound with the molecular formula C₁₀H₁₆ It is a derivative of cyclopentadiene, characterized by the presence of butyl and methyl substituents on the cyclopentadiene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-1-methylcyclopenta-1,3-diene can be achieved through several methods. One common approach involves the alkylation of cyclopentadiene with butyl and methyl halides under basic conditions. This reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the cyclopentadiene, followed by the addition of the alkyl halides .
Industrial Production Methods
Industrial production of this compound may involve the use of catalytic processes to enhance yield and selectivity. For example, nickel-catalyzed reductive coupling of unsymmetrical internal alkynes has been reported as an efficient method for synthesizing highly substituted 1,3-dienes . This method offers high atom and step economy, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2-Butyl-1-methylcyclopenta-1,3-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or ketones using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate.
Reduction: Hydrogenation of the double bonds in this compound can be achieved using catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Common Reagents and Conditions
Oxidation: m-CPBA, potassium permanganate
Reduction: Hydrogen gas, Pd/C catalyst
Substitution: Halogens, acids, and bases
Major Products Formed
Oxidation: Epoxides, ketones
Reduction: Saturated hydrocarbons
Substitution: Halogenated derivatives, alkylated products
Aplicaciones Científicas De Investigación
2-Butyl-1-methylcyclopenta-1,3-diene has several applications in scientific research:
Mecanismo De Acción
The mechanism by which 2-Butyl-1-methylcyclopenta-1,3-diene exerts its effects depends on the specific reaction or applicationThe molecular targets and pathways involved can vary, but often include interactions with enzymes, receptors, and other biomolecules .
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentadiene: The parent compound, which lacks the butyl and methyl substituents.
1,3-Butadiene: A simpler conjugated diene with industrial significance.
Isoprene: Another conjugated diene used in the production of synthetic rubber.
Uniqueness
2-Butyl-1-methylcyclopenta-1,3-diene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other dienes. The presence of butyl and methyl groups can influence the compound’s stability, solubility, and overall reactivity, making it a valuable compound for specialized applications .
Propiedades
Número CAS |
169063-49-4 |
|---|---|
Fórmula molecular |
C10H16 |
Peso molecular |
136.23 g/mol |
Nombre IUPAC |
2-butyl-1-methylcyclopenta-1,3-diene |
InChI |
InChI=1S/C10H16/c1-3-4-7-10-8-5-6-9(10)2/h5,8H,3-4,6-7H2,1-2H3 |
Clave InChI |
NTIKKWJKGISRPD-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=C(CC=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


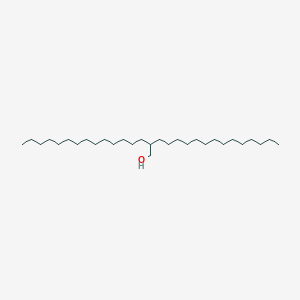
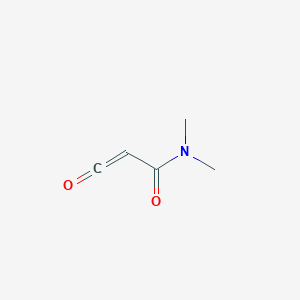
![2,2-Dimethyl-1,7-dioxaspiro[5.5]undec-4-ene](/img/structure/B14273787.png)

![2-({2-[(2-Aminoethyl)disulfanyl]ethyl}amino)-3-chloronaphthalene-1,4-dione](/img/structure/B14273816.png)

